A Technical Guide to the Chemical Properties and Applications of (2S)-azetidine-2-carbonitrile Hemioxalate
A Technical Guide to the Chemical Properties and Applications of (2S)-azetidine-2-carbonitrile Hemioxalate
Executive Summary
This technical guide provides an in-depth analysis of (2S)-azetidine-2-carbonitrile hemioxalate, a specialized chemical entity of significant interest to the pharmaceutical and drug discovery sectors. The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a privileged scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties such as improved metabolic stability and solubility.[1] This document details the physicochemical properties, synthesis, and reactivity of the (2S)-azetidine-2-carbonitrile core, with specific emphasis on the advantages imparted by its formulation as a hemioxalate salt. The hemioxalate form enhances crystallinity, stability, and handling, making it a superior choice for research and development.[2][3] A primary focus of this guide is its validated application as a potent antimalarial agent, acting through the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[4][5]
The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery
The azetidine motif has emerged as a cornerstone in the design of next-generation therapeutics.[1] Its unique stereochemical and physical properties, including high ring strain and a rigid, three-dimensional sp3-rich character, make it a highly attractive component for bioactive molecules.[1]
Causality Behind its Utility:
-
Metabolic Stability: The azetidine ring is less susceptible to metabolic degradation compared to more common ring systems or acyclic linkers, often improving a drug candidate's half-life.
-
Solubility Enhancement: As a polar, non-planar scaffold, it can disrupt crystal packing and improve aqueous solubility—a critical parameter for bioavailability.
-
Novel Chemical Space: It provides defined vectors for substituent placement, allowing for precise interaction with biological targets and exploration of novel binding pockets.
-
Pharmacokinetic Tuning: Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine ring to optimize their pharmacokinetic and pharmacodynamic profiles.[1]
The inherent value of this scaffold drives the demand for versatile, stereochemically pure building blocks like (2S)-azetidine-2-carbonitrile.
Core Profile: (2S)-azetidine-2-carbonitrile Hemioxalate
Molecular Structure and the Hemioxalate Salt Form
(2S)-azetidine-2-carbonitrile hemioxalate consists of two molecules of the chiral azetidine base ionically bonded to one molecule of oxalic acid. The "(S)" designation refers to the stereochemistry at the carbon atom bearing the nitrile group.
The choice of a hemioxalate salt is a deliberate formulation strategy. Free bases of amine-containing compounds are often oils or low-melting solids with poor stability. Salt formation converts them into crystalline solids with superior handling properties.[2] The hemioxalate salt, specifically, offers a good balance of improved aqueous solubility and stability, making it ideal for both laboratory use and potential pharmaceutical formulation.[3]
Caption: Molecular components of the hemioxalate salt.
Physicochemical Properties
The following table summarizes the key quantitative data for the compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄O₄ | [6] |
| Molecular Weight | 254.24 g/mol | [6] |
| CAS Number | 2068137-88-0 | [6] |
| Appearance | Crystalline solid | [7][8] |
| Storage | Inert atmosphere, room temperature | [6] |
| Parent Compound pKa | 10.68 (Strongest Basic, Predicted) | [9] |
| Parent Compound logP | -3.0 (Predicted) | [9] |
Synthesis and Characterization
Synthetic Rationale
The stereoselective synthesis of 2-substituted azetidines is a non-trivial challenge due to the ring strain of the four-membered system.[10] Successful strategies rely on carefully chosen precursors and cyclization conditions that favor the formation of the strained ring. Common, field-proven approaches include:
-
Cyclization of β-Amino Alcohols: This is a classic and effective method where a chiral β-amino alcohol is converted into a precursor with leaving groups at the appropriate positions to facilitate intramolecular cyclization.[10]
-
Diastereoselective α-Alkylation: More advanced methods involve the use of a chiral auxiliary attached to the azetidine nitrogen. This auxiliary directs the stereoselective addition of substituents at the C2 position, which can later be removed to yield the desired enantiomerically pure product.[11]
The synthesis of the nitrile derivative is particularly valuable as the cyano group is a versatile functional handle for further library development.[12]
Generalized Synthetic Workflow
The following diagram outlines a conceptual, multi-step workflow for producing the target compound. This process is designed to be self-validating, with purification and characterization steps ensuring the integrity of intermediates.
Caption: Generalized workflow for synthesis.
Protocol: Preparation of the Hemioxalate Salt
This protocol describes the final salt formation step, assuming the availability of the purified (2S)-azetidine-2-carbonitrile free base.
-
Dissolution: Dissolve 2.0 equivalents of (2S)-azetidine-2-carbonitrile free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) with gentle warming.
-
Acid Addition: In a separate vessel, dissolve 1.0 equivalent of anhydrous oxalic acid in the same solvent.
-
Salt Formation: Slowly add the oxalic acid solution to the stirred free base solution at room temperature.
-
Crystallization: A precipitate should form. The mixture can be stirred for several hours at room temperature and then cooled (e.g., to 0-4°C) to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the crystalline product under vacuum to a constant weight. The resulting solid is the stable (2S)-azetidine-2-carbonitrile hemioxalate.
Spectroscopic Characterization
-
¹H NMR: Expect characteristic signals for the azetidine ring protons, typically in the 2.0-4.0 ppm range, showing complex splitting patterns due to diastereotopicity.
-
¹³C NMR: The nitrile carbon will appear as a distinctive signal around 118-122 ppm. The carbons of the strained azetidine ring will also have characteristic shifts.
-
FT-IR: A sharp absorption band around 2240-2260 cm⁻¹ confirms the presence of the C≡N (nitrile) stretch. Broad absorbances in the 2500-3000 cm⁻¹ region are indicative of the ammonium salt, and a strong carbonyl (C=O) stretch from the oxalate counter-ion will be present.
-
Mass Spectrometry (ESI+): Will show the molecular ion peak for the protonated free base [M+H]⁺.
Applications in Medicinal Chemistry: Antimalarial Drug Development
The (2S)-azetidine-2-carbonitrile scaffold has been instrumental in the discovery of a new class of potent antimalarial agents.[4][5]
Mechanism of Action: PfDHODH Inhibition
Derivatives of this scaffold have been identified as highly potent and selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[4] This enzyme is crucial for the de novo pyrimidine biosynthesis pathway in the malaria parasite. Unlike humans, who can salvage pyrimidines from external sources, Plasmodium is entirely dependent on this pathway, making PfDHODH an excellent and validated drug target. Inhibition of this enzyme starves the parasite of essential building blocks for DNA and RNA synthesis, halting its replication.[5]
Caption: Inhibition of the PfDHODH enzyme.
Structure-Activity Relationships (SAR) and In Vivo Efficacy
Research has demonstrated the critical importance of the (2S,3S,4S) stereochemistry for potent anti-parasitic activity.[4] Only two of the eight possible stereoisomers showed significant activity, underscoring the precise fit required for binding to the PfDHODH enzyme.[4] Optimization of substituents on the azetidine nitrogen led to compounds with exceptional in vitro activity against multi-drug resistant parasite strains (EC₅₀ = 0.016 μM) and curative efficacy in mouse models of malaria with just three doses.[4] These findings validate the (2S)-azetidine-2-carbonitrile scaffold as a promising starting point for developing next-generation antimalarial drugs.[5]
Safety, Handling, and Storage
Hazard Assessment
While a specific Safety Data Sheet (SDS) for the hemioxalate salt is not publicly available, data from related azetidine structures and oxalate salts indicate the following potential hazards:
-
Harmful if swallowed or in contact with skin.
-
May cause skin and serious eye irritation.[13]
-
May cause respiratory irritation.[13]
-
Materials to Avoid: Strong oxidizing agents and strong acids.[8][14]
-
Hazardous Decomposition Products: Upon combustion, may produce oxides of carbon and nitrogen.[14][15]
Recommended Handling Procedures
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Avoid dust formation and inhalation. Avoid contact with skin and eyes.[13][14]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[6]
Conclusion
(2S)-Azetidine-2-carbonitrile hemioxalate is a high-value, stereochemically defined chemical building block. Its structural rigidity and versatile nitrile handle make it an exceptional scaffold for medicinal chemistry, while its formulation as a hemioxalate salt ensures superior stability and handling characteristics. The demonstrated success of its derivatives as potent, in vivo-active antimalarial agents targeting PfDHODH highlights its significant potential for addressing critical needs in global health and drug development. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their advanced research programs.
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